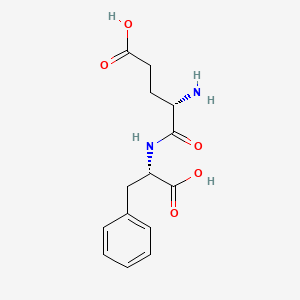![molecular formula C23H29NO3 B14755503 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one CAS No. 2525-98-6](/img/structure/B14755503.png)
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one typically involves several steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.
Chemical Reactions Analysis
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, in the context of its potential use as a COVID-19 drug candidate, it has been shown to interact with the 7ALI protein through hydrogen bonding, π-stacking, and hydrophobic interactions . These interactions can influence the stability and activity of the protein, thereby exerting its effects.
Comparison with Similar Compounds
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-(4-(2-Morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one: This compound has a similar morpholine group but differs in its vinyl and nitro substituents.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: This compound has a similar morpholine group but differs in its dimethylamino and methylphenyl substituents.
Properties
CAS No. |
2525-98-6 |
|---|---|
Molecular Formula |
C23H29NO3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[2-(4-morpholin-4-ylbutoxy)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO3/c25-22(13-12-20-8-2-1-3-9-20)21-10-4-5-11-23(21)27-17-7-6-14-24-15-18-26-19-16-24/h1-5,8-11H,6-7,12-19H2 |
InChI Key |
NJYWMZWZHQVAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


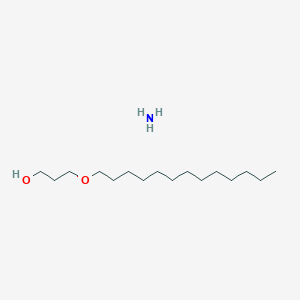
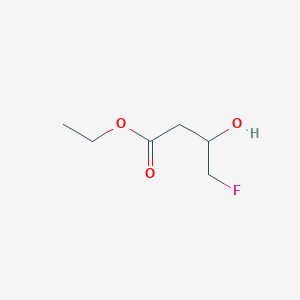
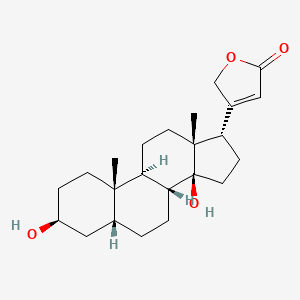
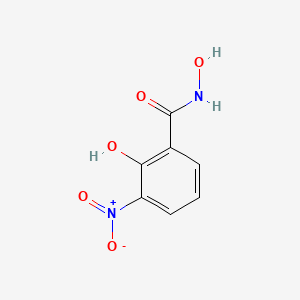
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
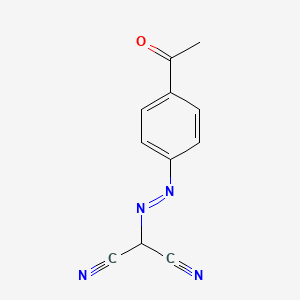
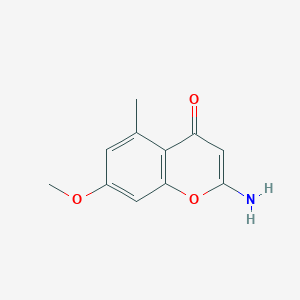
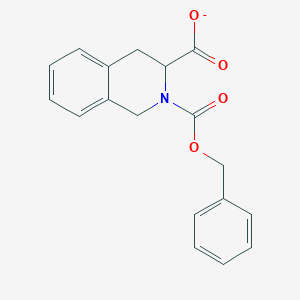
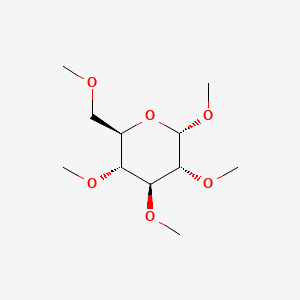
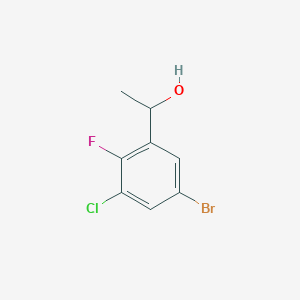
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)

